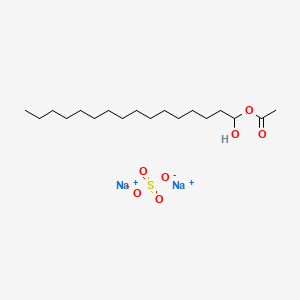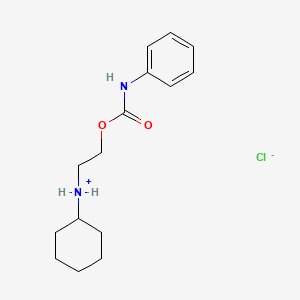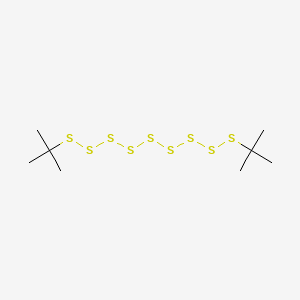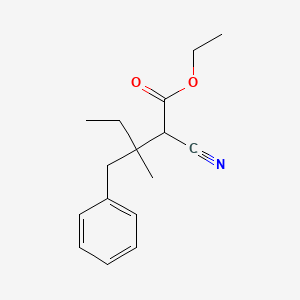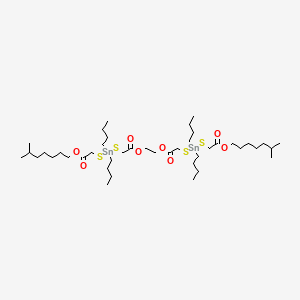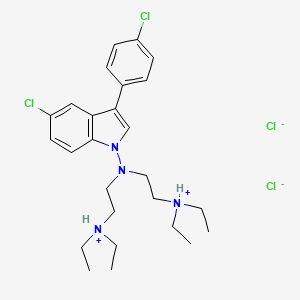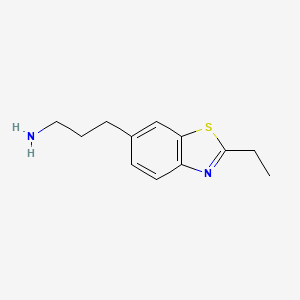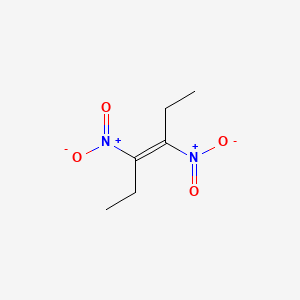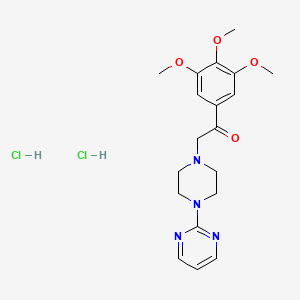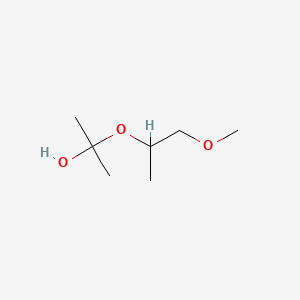
2-(1-Methoxypropan-2-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methoxypropan-2-yloxy)propan-2-ol is an organic compound with the molecular formula C7H16O3 and a molecular weight of 148.2 g/mol . It is also known by other names such as 2-(2-Methoxy-1-methylethoxy)-1-propanol . This compound is characterized by its ether and alcohol functional groups, making it a versatile chemical in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxypropan-2-yloxy)propan-2-ol typically involves the reaction of propylene oxide with methanol in the presence of a catalyst . The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as acidic or basic catalysts can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methoxypropan-2-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Ether derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-(1-Methoxypropan-2-yloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methoxypropan-2-yloxy)propan-2-ol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Propylene glycol methyl ether: Similar in structure but lacks the additional ether group.
Ethylene glycol methyl ether: Contains an ethylene glycol backbone instead of propylene.
Diethylene glycol methyl ether: Has two ethylene glycol units linked by an ether bond.
Uniqueness
2-(1-Methoxypropan-2-yloxy)propan-2-ol is unique due to its specific combination of ether and alcohol functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring both solvent and reactive functionalities .
Propiedades
Número CAS |
55956-22-4 |
|---|---|
Fórmula molecular |
C7H16O3 |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-(1-methoxypropan-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C7H16O3/c1-6(5-9-4)10-7(2,3)8/h6,8H,5H2,1-4H3 |
Clave InChI |
RMZLXIGUZXIJNZ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)OC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)
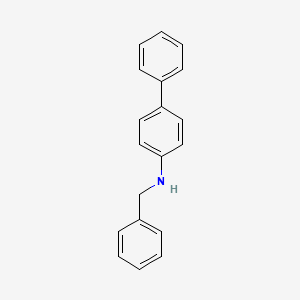
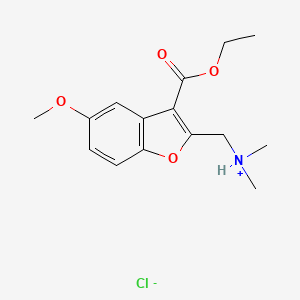
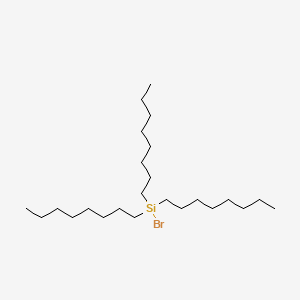
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
